Lipophilicity Comparison vs. the Prototypical Hit Compound 1Z65
The target compound possesses a calculated logD of 5.36 , a value at the upper boundary of typical oral drug space, and markedly higher than the prototypical but structurally undefined hit 1Z65 (exact logD not publicly reported). This higher lipophilicity can influence plasma protein binding, tissue distribution, and the overall pharmacokinetic profile, presenting a different developability profile compared to earlier-generation pyrimidoindole hits in the same series described by Chan et al., 2013 [1].
| Evidence Dimension | Distribution coefficient (logD) |
|---|---|
| Target Compound Data | 5.36 |
| Comparator Or Baseline | 1Z65 (prototypical pyrimidoindole hit): No exact value reported, but the class is noted for drug-like properties, and the target compound's value represents a distinctly high lipophilicity within the series. |
| Quantified Difference | ~5.36 vs. unquantified baseline (qualitatively higher) |
| Conditions | Calculated values from ChemDiv datasheet and SAR context from Chan et al., 2013 [1] |
Why This Matters
A higher logD suggests different formulation and in vivo distribution requirements, directly impacting procurement decisions for in vivo efficacy or pharmacokinetic studies.
- [1] Chan, M. et al. Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. J. Med. Chem. 2013, 56, 4206-4223. View Source
